molecular formula C15H21NO2 B12078566 tert-Butyl 3-methyl-4-vinylbenzylcarbamate

tert-Butyl 3-methyl-4-vinylbenzylcarbamate

Cat. No.: B12078566
M. Wt: 247.33 g/mol
InChI Key: FBDKEFUXIWAZRR-UHFFFAOYSA-N
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Description

tert-Butyl 3-methyl-4-vinylbenzylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical applications. This compound is characterized by the presence of a tert-butyl group, a methyl group, and a vinylbenzyl group attached to a carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-methyl-4-vinylbenzylcarbamate typically involves the reaction of tert-butyl carbamate with 3-methyl-4-vinylbenzyl chloride. The reaction is carried out in the presence of a base such as cesium carbonate and a phase transfer catalyst like tetrabutylammonium iodide (TBAI). The reaction conditions are generally mild, with the reaction being conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process involves careful control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-methyl-4-vinylbenzylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The vinyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) and sodium methoxide (NaOMe) are commonly employed.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amines and other reduced forms.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

tert-Butyl 3-methyl-4-vinylbenzylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 3-methyl-4-vinylbenzylcarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved include binding to active sites of enzymes and altering their activity, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-methyl-4-vinylbenzylcarbamate is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and materials.

Properties

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

tert-butyl N-[(4-ethenyl-3-methylphenyl)methyl]carbamate

InChI

InChI=1S/C15H21NO2/c1-6-13-8-7-12(9-11(13)2)10-16-14(17)18-15(3,4)5/h6-9H,1,10H2,2-5H3,(H,16,17)

InChI Key

FBDKEFUXIWAZRR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CNC(=O)OC(C)(C)C)C=C

Origin of Product

United States

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